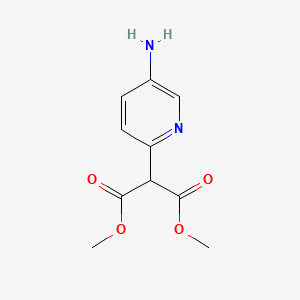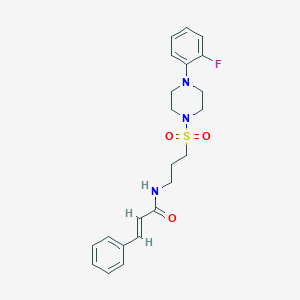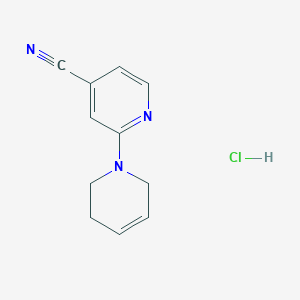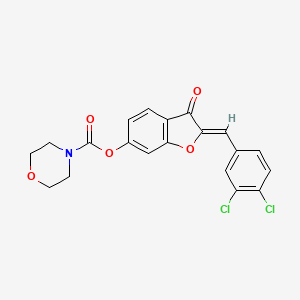
Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate, also known as MDIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Tissue Distribution and Potential Demethylation Pathways
Research has explored the presence and potential roles of various cytosine modifications in mammalian tissue. In a study by Globisch et al. (2010), 5-Hydroxymethylcytosine (hmC) was identified as a modified base generated from 5-methylcytosine, possibly representing an intermediate in active demethylation processes. This could involve further oxidation to a formyl or carboxyl group, followed by deformylation or decarboxylation. The study utilized LC-MS methods to determine the levels of hmC in mouse tissues and searched for active demethylation intermediates such as 5–formylcytosine (fC), 5-carboxylcytosine (caC), and 5–hydroxymethyluracil (hmU) (Globisch et al., 2010).
Polymerization and Material Properties
The synthesis and characterization of benzofulvene derivatives related to Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate have been investigated. Cappelli et al. (2007) examined the polymerization capabilities of these derivatives, revealing interesting properties such as thermoreversible polymerization/depolymerization, variable degrees of π-stacking, and high solubility in organic solvents. These polymers, based on functionalized indene monomeric units, have potential applications in material science (Cappelli et al., 2007).
Biobased Polymer Synthesis
In the context of creating sustainable materials, the enzymatic synthesis of biobased polyesters using compounds like 2,5-Bis(hydroxymethyl)furan as building blocks has been explored. Jiang et al. (2014) demonstrated the successful creation of novel biobased furan polyesters, highlighting the potential of such compounds in developing environmentally friendly materials (Jiang et al., 2014).
Photoremovable Protecting Groups in Chemical Synthesis
The development of new photoremovable protecting groups is crucial in organic synthesis. Šebej et al. (2013) introduced a photoremovable protecting group with significant absorption at ∼520 nm, suitable for the release of carboxylates or phosphates. This innovation could be relevant for controlled release in various chemical reactions (Šebej et al., 2013).
Renewable PET Production
The synthesis of renewable PET (polyethylene terephthalate) precursors has been investigated using biomass-derived furans. Pacheco et al. (2015) identified main side products in the synthesis of methyl 4-(methoxymethyl)benzene carboxylate by reacting ethylene with methyl 5-(methoxymethyl)-furan-2-carboxylate. This research contributes to the development of sustainable plastics (Pacheco et al., 2015).
特性
IUPAC Name |
methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)9-4-5-11-8(6-9)2-3-10(11)7-13/h4-6,10,13H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMPLJRXZNYTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate | |
CAS RN |
2091362-20-6 |
Source


|
| Record name | methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2919782.png)
![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2919785.png)
![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)

![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)
![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)


![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2919794.png)



![3,4-dimethoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2919801.png)